

# Application of JZL195 in Preclinical Migraine Research Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JZL195**

Cat. No.: **B608286**

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## Introduction

**JZL195** is a potent and irreversible dual inhibitor of the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).<sup>[1]</sup> By inhibiting these enzymes, **JZL195** effectively increases the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.<sup>[1]</sup> This elevation of endocannabinoids has shown significant therapeutic potential in various pain models, including those relevant to migraine.<sup>[1][2]</sup> In preclinical migraine research, **JZL195** is utilized as a pharmacological tool to investigate the role of the endocannabinoid system in migraine pathophysiology and to evaluate the therapeutic efficacy of enhancing endocannabinoid signaling.<sup>[3][4]</sup>

The primary animal model in which **JZL195** has been studied for migraine-like pain is the nitroglycerin (NTG)-induced hyperalgesia model in rats.<sup>[3][4]</sup> NTG is a well-established migraine trigger in humans and induces a state of central and peripheral sensitization in rodents, mimicking key features of a migraine attack.<sup>[5][6]</sup>

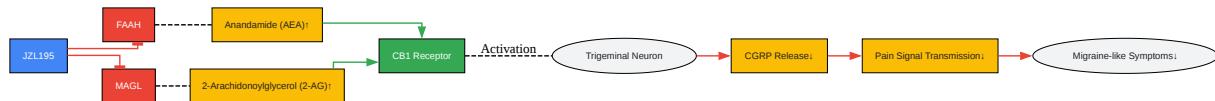
## Mechanism of Action

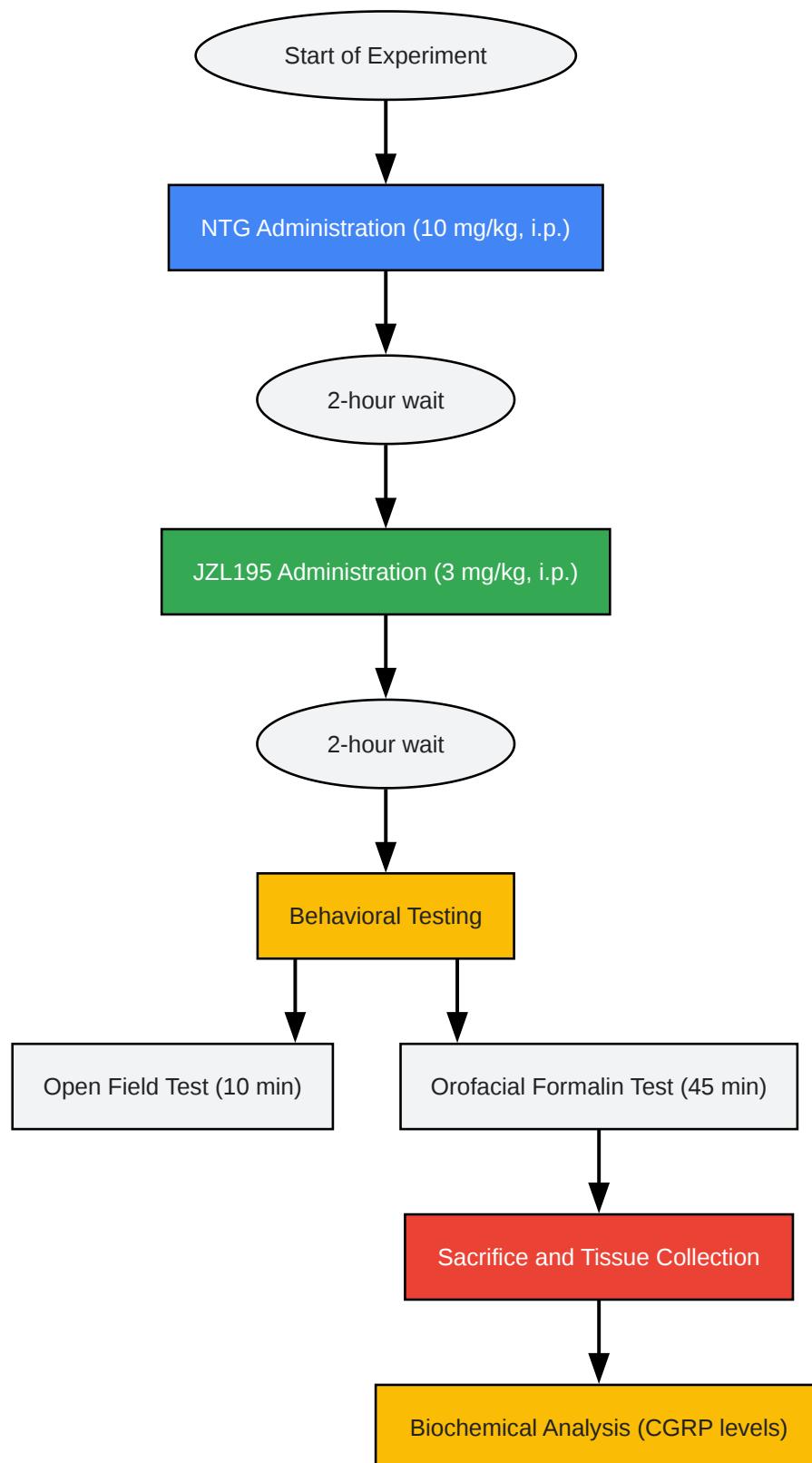
**JZL195**'s primary mechanism of action in mitigating migraine-like symptoms involves the enhancement of the endocannabinoid system, which in turn modulates key pathways implicated in migraine pathogenesis. The dual inhibition of FAAH and MAGL leads to an accumulation of AEA and 2-AG.<sup>[1]</sup> These endocannabinoids are known to act on cannabinoid receptors, primarily CB1 and CB2 receptors.<sup>[5]</sup> In the context of migraine, the activation of CB1

receptors, which are abundantly expressed in the trigeminal nervous system, is thought to be a key mediator of **JZL195**'s analgesic effects.[3][7]

A significant downstream effect of enhanced endocannabinoid signaling is the modulation of calcitonin gene-related peptide (CGRP), a neuropeptide that plays a crucial role in migraine pathophysiology.[3][8][9] Studies have demonstrated that **JZL195** administration leads to a reduction in both serum levels of CGRP and the gene expression of CGRP in the trigeminal ganglion and cervical spinal cord.[3][4] This suggests that **JZL195** can attenuate the release and synthesis of a key driver of migraine pain.

## Signaling Pathway of **JZL195** in Migraine Models



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